

An In-depth Technical Guide to Bromofos (CAS Number: 2104-96-3)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the organophosphate insecticide **Bromofos** (CAS No: 2104-96-3). It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and toxicological studies. This document covers the physicochemical properties, toxicological profile, mechanism of action, and relevant experimental protocols associated with **Bromofos**. All quantitative data is presented in structured tables for ease of comparison. Detailed methodologies for key experiments are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Physicochemical Properties

Bromofos, with the chemical name O-(4-bromo-2,5-dichlorophenyl) O,O-dimethyl phosphorothioate, is a crystalline solid.[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and environmental fate modeling.



Property	Value	Reference(s)	
Molecular Formula	C ₈ H ₈ BrCl ₂ O ₃ PS	[1]	
Molecular Weight	366.00 g/mol	[1]	
Appearance	White to yellowish crystalline solid	[1]	
Melting Point	53-54 °C	[1]	
Boiling Point	140-142 °C at 0.01 mmHg	[1]	
Vapor Pressure	1.3×10^{-4} mmHg at 20 °C	[2]	
Water Solubility	40 mg/L at 25 °C	[1]	
Solubility in Organic Solvents	Soluble in toluene, carbon tetrachloride, and diethyl ether.	[2]	
LogP (Octanol-Water Partition Coefficient)	5.21	[1]	

Toxicological Profile

Bromofos is a broad-spectrum insecticide and acaricide that exhibits moderate toxicity to mammals.[3] Its toxicity is primarily attributed to its action as a cholinesterase inhibitor.

Acute Toxicity

The acute toxicity of **Bromofos** has been evaluated in various animal models. The median lethal dose (LD50) and lethal concentration (LC50) values are presented in the table below.



Species	Route of Administration	LD50 Value	Reference(s)
Rat (male)	Oral	1600 mg/kg	[4]
Rat (female)	Oral	1730 mg/kg	[5]
Rat	Oral	3750-6180 mg/kg	[4]
Rabbit	Dermal	>2000 mg/kg	[6]
Quail	Oral	200 mg/kg	[7]

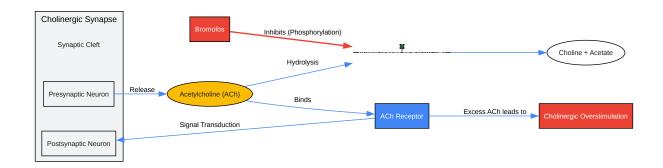
Chronic Toxicity

Long-term exposure to **Bromofos** has been associated with various health effects. In a 100-day feeding study with rats, observed effects included slowed growth rates and minor degenerative damage to the kidneys and liver.[1] Another long-term study in rats did not show any tumorigenic effects, although the survival rate at the end of the study was low.[2] The no-observed-adverse-effect level (NOAEL) for cholinesterase inhibition in a 100-day study in rats was determined to be 0.63 mg/kg body weight/day.[2]

Mechanism of Action and Signaling Pathways Acetylcholinesterase Inhibition

The primary mechanism of action of **Bromofos** is the inhibition of the enzyme acetylcholinesterase (AChE).[1] Like other organophosphates, **Bromofos** phosphorylates the serine hydroxyl group in the active site of AChE. This inactivation of AChE leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent toxic effects. The in vitro IC50 values for AChE inhibition by **Bromofos** in maternal rat serum, brain, and fetal brain have been reported as 119.12 µM, 115.17 µM, and 112.14 µM, respectively.[8]





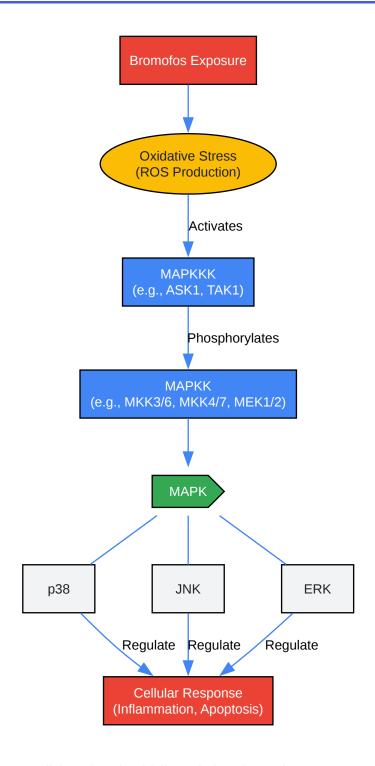
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Mechanism of Acetylcholinesterase Inhibition by **Bromofos**.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Organophosphate compounds, including **Bromofos**, have been shown to induce oxidative stress, which can, in turn, activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9] This can lead to various cellular responses, including inflammation and apoptosis. The activation of specific MAPKs, such as p38, JNK, and ERK, can vary depending on the cell type and the specific organophosphate compound.





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General MAPK Signaling Pathway Activated by Organophosphates.

Experimental Protocols



Analysis of Bromofos in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of **Bromofos** in soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by GC-MS analysis.

4.1.1. Sample Preparation (QuEChERS)

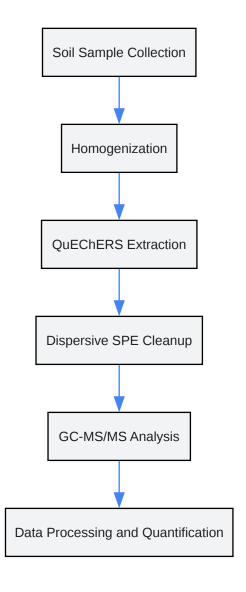
- Homogenization: Homogenize 10 g of the soil sample. For dry samples, add an appropriate amount of water for hydration.
- Extraction:
 - Place the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
 - Shake vigorously for 1 minute.
 - Centrifuge at ≥3000 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
 - Vortex for 30 seconds.
 - Centrifuge at ≥3000 rcf for 5 minutes.
- Final Extract: The resulting supernatant is ready for GC-MS analysis.

4.1.2. GC-MS/MS Analysis



- Gas Chromatograph (GC):
 - \circ Column: Use a suitable capillary column, such as a 30 m x 0.25 mm ID, 0.25 μ m film thickness column (e.g., HP-5ms).
 - Oven Program: Start at a suitable initial temperature (e.g., 70°C), ramp to a final temperature (e.g., 300°C) at a controlled rate.
 - Injector: Splitless mode at a temperature of, for example, 250°C.
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
 for higher selectivity and sensitivity.
 - o Ions to Monitor (SIM mode for **Bromofos**): m/z 366 (molecular ion), 331, 125.





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Workflow for GC-MS Analysis of Bromofos in Soil.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine AChE activity and to screen for AChE inhibitors.[10]

4.2.1. Reagents and Materials

- Acetylcholinesterase (AChE) solution
- · Acetylthiocholine iodide (ATCI) as the substrate



- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (e.g., 0.1 M, pH 8.0)
- Test compound (Bromofos) solutions at various concentrations
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

4.2.2. Assay Procedure

- Prepare Reagent Solutions:
 - Prepare a working solution of DTNB in phosphate buffer.
 - Prepare a working solution of ATCI in phosphate buffer.
 - Prepare serial dilutions of **Bromofos** in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is non-inhibitory.
- Assay Setup (in a 96-well plate):
 - Add phosphate buffer to each well.
 - Add the DTNB solution to each well.
 - Add the Bromofos solution (or solvent for control) to the respective wells.
 - Add the AChE solution to all wells except the blank.
- Incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- Initiate Reaction: Add the ATCI solution to all wells to start the reaction.
- Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of the reaction is proportional to the AChE activity.



- Data Analysis:
 - Calculate the rate of reaction for each well.
 - Determine the percentage of inhibition for each concentration of Bromofos relative to the control.
 - Plot the percentage of inhibition against the logarithm of the Bromofos concentration to determine the IC50 value.

Conclusion

This technical guide has provided a detailed overview of **Bromofos**, encompassing its fundamental chemical and physical characteristics, a summary of its toxicological effects, its primary mechanism of action as an acetylcholinesterase inhibitor, and its influence on cellular signaling pathways. The inclusion of detailed experimental protocols for its analysis and for assessing its biological activity offers a practical resource for researchers. The structured presentation of quantitative data and the visual representation of complex biological processes aim to facilitate a comprehensive understanding of this compound for scientific and developmental applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Bromofos (CAS Number: 2104-96-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667883#bromofos-cas-number-2104-96-3]

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